molecular formula C18H16Cl2O B6346503 (2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-70-0

(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No. B6346503
CAS RN: 1354941-70-0
M. Wt: 319.2 g/mol
InChI Key: WNNAYVSONXCJDE-BJMVGYQFSA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as 2E-DCPP, is a synthetic compound that has been the focus of scientific research for many years. The compound was first synthesized in the early 1990s, and since then has been studied for its potential applications in multiple fields, including chemical synthesis, biochemistry, and pharmacology.

Scientific Research Applications

2E-DCPP has been widely studied for its potential applications in multiple fields, including chemical synthesis, biochemistry, and pharmacology. In chemical synthesis, 2E-DCPP has been used as a building block for the synthesis of other compounds, such as 2-chloro-3-nitrophenylpropanoate, which is used in the production of pharmaceuticals. In biochemistry, 2E-DCPP has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In pharmacology, 2E-DCPP has been studied for its potential to act as a non-steroidal anti-inflammatory drug (NSAID).

Mechanism of Action

The exact mechanism of action of 2E-DCPP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of acetylcholinesterase, which is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the brain, which can have various effects on the body, depending on the dose and duration of exposure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-DCPP are still being studied. Studies have shown that the compound has the potential to act as a non-steroidal anti-inflammatory drug (NSAID), and may be effective in reducing inflammation and pain. In addition, 2E-DCPP has been found to have anticonvulsant properties, and may be useful in the treatment of epilepsy. The compound has also been studied for its potential to act as an antidepressant, although further research is needed in this area.

Advantages and Limitations for Lab Experiments

The use of 2E-DCPP in lab experiments has several advantages. The compound is relatively easy to synthesize, and is stable in aqueous solutions. In addition, it is non-toxic and has low volatility, making it suitable for use in a wide range of laboratory experiments. However, 2E-DCPP is also limited in its use for lab experiments. The compound is not water-soluble, which can make it difficult to work with in some experiments. In addition, the compound is not very stable in organic solvents, which can make it difficult to use in certain types of experiments.

Future Directions

The potential applications of 2E-DCPP are still being explored. Future research could focus on the compound’s potential to act as an antidepressant, as well as its ability to inhibit acetylcholinesterase. In addition, further research could be done to explore the compound’s potential to act as an anti-inflammatory drug, and its ability to reduce inflammation and pain. Finally, further research could be done to explore the compound’s potential to act as an anticonvulsant, and its ability to treat epilepsy.

Synthesis Methods

2E-DCPP is synthesized via a two-step reaction process, beginning with the reaction of 3,4-dichlorophenylacetic acid and propanol in the presence of potassium carbonate. The resulting product is then reacted with sodium nitrite in aqueous acetic acid, forming the desired 2E-DCPP. This reaction is typically performed in a closed system at temperatures of up to 160°C.

properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O/c1-12(2)14-6-3-13(4-7-14)5-10-18(21)15-8-9-16(19)17(20)11-15/h3-12H,1-2H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNAYVSONXCJDE-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

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